molecular formula C13H11BrN2O4S B4108096 N-(4-bromo-2-methylphenyl)-3-nitrobenzenesulfonamide

N-(4-bromo-2-methylphenyl)-3-nitrobenzenesulfonamide

Cat. No. B4108096
M. Wt: 371.21 g/mol
InChI Key: XYIWOTXXXVHLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-3-nitrobenzenesulfonamide, commonly known as bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator. Bromfenac is widely used in ophthalmology, dermatology, and rheumatology due to its anti-inflammatory properties.

Mechanism of Action

Bromfenac is a potent inhibitor of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are a type of inflammatory mediator that are involved in the pathogenesis of various inflammatory conditions. By inhibiting COX enzymes, bromfenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
Bromfenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, leukotrienes, and other inflammatory mediators. It has also been shown to inhibit the migration of inflammatory cells to the site of inflammation. Bromfenac has been shown to have a low incidence of adverse effects, making it a safe and effective treatment option for inflammatory conditions.

Advantages and Limitations for Lab Experiments

Bromfenac has a number of advantages for lab experiments. It is a potent inhibitor of COX enzymes, making it a useful tool for studying the role of prostaglandins in inflammatory conditions. It has also been shown to have a low incidence of adverse effects, making it a safe and effective treatment option for animal models of inflammatory conditions. However, bromfenac has some limitations for lab experiments. It is a relatively expensive drug, which may limit its use in some experiments. It is also a potent inhibitor of COX enzymes, which may make it difficult to study the role of COX enzymes in other physiological processes.

Future Directions

There are a number of future directions for the study of bromfenac. One area of research is the development of new formulations of bromfenac that can improve its bioavailability and efficacy. Another area of research is the study of the mechanisms of action of bromfenac in cancer therapy. Bromfenac has been shown to be effective in inducing apoptosis and inhibiting angiogenesis in cancer cells, but the exact mechanisms of action are not well understood. Finally, there is a need for further studies to determine the safety and efficacy of bromfenac in various inflammatory conditions.

Scientific Research Applications

Bromfenac has been extensively studied for its anti-inflammatory properties. It has been shown to be effective in the treatment of various inflammatory conditions such as uveitis, rheumatoid arthritis, and psoriasis. Bromfenac has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O4S/c1-9-7-10(14)5-6-13(9)15-21(19,20)12-4-2-3-11(8-12)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIWOTXXXVHLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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